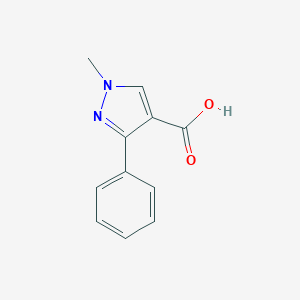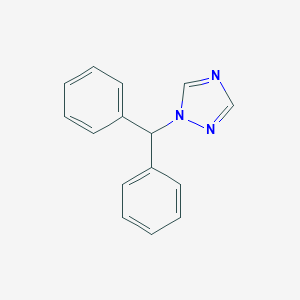
5-chloro-1-methyl-1H-imidazole-4-sulfonamide
Descripción general
Descripción
5-Chloro-1-methyl-1H-imidazole-4-sulfonamide, commonly referred to as CMIS, is a sulfonamide compound with a wide range of applications in the scientific research and laboratory setting. It is a versatile, cost-effective and easy to synthesize compound with a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Anomalous Radiosensitization of Mammalian Cells
5-Chloro-1-methyl-4-nitroimidazole (CMNI) is suitable for use in rapid mix experiments to investigate the mechanism of anomalous radiosensitization of mammalian cells . Radiosensitizers are used to enhance the effects of radiation therapy in cancer treatment. The compound’s potential in this field could lead to advancements in cancer treatment methods.
Epoxidation of Olefins
5-Chloro-1-methylimidazole participates in electron-rich iron (III) porphyrin complex catalyzed epoxidation of olefins . This process is crucial in the synthesis of many organic compounds, including pharmaceuticals and polymers. The compound’s role in this reaction could have significant implications for these industries.
Synthesis of C-5 Functionalized N-methylated Imidazoles
5-Chloro-1-methylimidazole was used in the synthesis of C-5 functionalized N-methylated imidazoles . These compounds have a wide range of applications, including as building blocks in organic synthesis and potential therapeutic agents.
Mecanismo De Acción
Target of Action
It is suggested that it participates in electron-rich iron (iii) porphyrin complex catalyzed epoxidation of olefins . This suggests that the compound may interact with iron (III) porphyrin complexes, which play a crucial role in various biological processes, including oxygen transport and metabolism.
Mode of Action
It is known to participate in the epoxidation of olefins catalyzed by electron-rich iron (iii) porphyrin complexes . Epoxidation is a reaction that involves the conversion of an alkene to an epoxide, which can further react with nucleophiles to form a variety of products.
Biochemical Pathways
Given its involvement in the epoxidation of olefins , it can be inferred that it may influence pathways involving the metabolism of olefins.
Result of Action
Its participation in the epoxidation of olefins suggests that it may influence the chemical structure and reactivity of these compounds .
Propiedades
IUPAC Name |
5-chloro-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3,(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCNACQWOIFIBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-methyl-1H-imidazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)


![[(4-Chlorophenyl)-cyanomethyl] benzoate](/img/structure/B34599.png)





![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B34608.png)

![[(5E,8E,13E)-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2-methylbutanoate](/img/structure/B34616.png)

![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N,N-dimethylpropan-1-amine](/img/structure/B34618.png)